5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride
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Overview
Description
5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride is a heterocyclic compound that features both pyrazole and pyrimidine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-(aryldiazenyl)pyrazol-3,5-diamines with substituted 4-methoxy-1,1,1-trifluoro-3-buten-2-ones in acetonitrile . The reaction conditions often include the use of catalysts such as palladium complexes and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly involving nucleophilic substitution at the pyrimidine ring.
Cyclization Reactions: Formation of fused ring systems through intramolecular cyclization.
Common Reagents and Conditions
Palladium Catalysts: Used in Buchwald-Hartwig amination reactions.
Bases: Such as cesium carbonate, to facilitate nucleophilic substitutions.
Major Products
The major products formed from these reactions include various substituted pyrazole and pyrimidine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: As a potential cyclin-dependent kinase 2 (CDK2) inhibitor, it shows promise in cancer treatment by inhibiting cell cycle progression.
Biological Studies: Used in studies to understand the role of kinases in cellular processes.
Chemical Biology: Employed as a tool compound to probe kinase activity and signaling pathways.
Mechanism of Action
The compound exerts its effects primarily by inhibiting CDK2, a serine/threonine protein kinase involved in cell cycle regulation. It binds to the ATP-binding site of CDK2, preventing phosphorylation of downstream targets and thereby arresting cell cycle progression at the S and G2/M phases . This inhibition leads to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Another potent CDK2 inhibitor with similar structural features.
Pyrazolo[3,4-d]pyrimidine Derivatives: Known for their kinase inhibitory activity and potential anticancer properties.
Uniqueness
5-(1H-pyrazol-4-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyrazole and pyrimidine rings, which confers high selectivity and potency as a CDK2 inhibitor . This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Properties
CAS No. |
2751615-06-0 |
---|---|
Molecular Formula |
C7H9Cl2N5 |
Molecular Weight |
234.1 |
Purity |
95 |
Origin of Product |
United States |
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